5-(Thiophen-2-YL)penta-2,4-diyn-1-OL
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Overview
Description
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL is a chemical compound that features a thiophene ring attached to a penta-2,4-diyn-1-ol structure. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in organic synthesis and materials science. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)penta-2,4-diyn-1-OL typically involves the coupling of thiophene derivatives with diynes. One common method is the Sonogashira coupling reaction, which involves the reaction of a thiophene halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-ketone.
Reduction: Thiophene-2-ylpentane or thiophene-2-ylbutane.
Substitution: Bromothiophene or sulfonated thiophene derivatives.
Scientific Research Applications
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-YL)penta-2,4-diyn-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Di-thiophen-2-yl-penta-1,4-dien-3-one
- 5,5-Dichloro-1-phenyl-penta-2,4-dien-1-one
- 2,4-Dimethyl-1,5-diphenyl-penta-1,4-dien-3-one
Uniqueness
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL is unique due to its combination of a thiophene ring and a diyn-1-ol structure. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic synthesis and materials science. Its ability to undergo various chemical reactions and form diverse products further enhances its utility in research and industry.
Properties
CAS No. |
184905-47-3 |
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Molecular Formula |
C9H6OS |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
5-thiophen-2-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C9H6OS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8,10H,7H2 |
InChI Key |
UTCZYSAHTBCIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC#CCO |
Origin of Product |
United States |
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